molecular formula C11H20BrD3 B1145498 1-Bromoundecane-11,11,11-d3 CAS No. 1219805-63-6

1-Bromoundecane-11,11,11-d3

Cat. No.: B1145498
CAS No.: 1219805-63-6
M. Wt: 238.2228053
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromoundecane-11,11,11-d3 is a chemical compound with the molecular formula C11H21BrD3. This compound is notable for its isotopic composition, which includes deuterium, a stable hydrogen isotope. The presence of deuterium makes this compound particularly useful in various scientific research applications, including labeling experiments, studying reaction mechanisms, and tracing molecular pathways.

Preparation Methods

The synthesis of 1-Bromoundecane-11,11,11-d3 typically involves the bromination of 1,1,2-trideuterioundecane. The reaction conditions for this process often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. Industrial production methods may involve more advanced techniques to ensure high purity and yield of the compound.

Chemical Reactions Analysis

1-Bromoundecane-11,11,11-d3 undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

    Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.

    Common Reagents and Conditions: Typical reagents for these reactions include nucleophiles like hydroxide ions, amines, and thiols. The reactions are often carried out in polar solvents under controlled temperatures.

    Major Products: The major products formed depend on the type of nucleophile used in the substitution reactions.

Scientific Research Applications

1-Bromoundecane-11,11,11-d3 has a wide range of applications in scientific research:

    Chemistry: Used in labeling experiments to trace molecular pathways and study reaction mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromoundecane-11,11,11-d3 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution reactions, while the deuterium atoms provide stability and unique isotopic labeling properties. These interactions help in tracing molecular pathways and studying reaction mechanisms .

Comparison with Similar Compounds

1-Bromoundecane-11,11,11-d3 can be compared with other similar compounds, such as:

    1-Bromo-1,1,2-trihydrogenundecane: Similar in structure but lacks deuterium, making it less useful for isotopic labeling.

    1-Chloro-1,1,2-trideuterioundecane: Contains chlorine instead of bromine, which may result in different reactivity and applications.

    1-Iodo-1,1,2-trideuterioundecane: Contains iodine, which can affect its reactivity and use in different types of reactions.

Properties

IUPAC Name

1-bromo-1,1,2-trideuterioundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPSIIAXIDAQLG-RFZSEEEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.